molecular formula C16H14N2O5S B2571661 Methyl 2-({2-[(methoxyimino)methyl]-4-nitrophenyl}sulfanyl)benzenecarboxylate CAS No. 383147-62-4

Methyl 2-({2-[(methoxyimino)methyl]-4-nitrophenyl}sulfanyl)benzenecarboxylate

Cat. No.: B2571661
CAS No.: 383147-62-4
M. Wt: 346.36
InChI Key: ARYYXFPDPRIJLI-LICLKQGHSA-N
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Description

Methyl 2-({2-[(methoxyimino)methyl]-4-nitrophenyl}sulfanyl)benzenecarboxylate is a complex organic compound with a unique structure that includes a methoxyimino group, a nitrophenyl group, and a benzenecarboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({2-[(methoxyimino)methyl]-4-nitrophenyl}sulfanyl)benzenecarboxylate typically involves multiple steps. One common method includes the reaction of 2-[(methoxyimino)methyl]-4-nitrophenyl thiol with methyl benzenecarboxylate under specific conditions to form the desired product . The reaction conditions often require the use of solvents such as methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({2-[(methoxyimino)methyl]-4-nitrophenyl}sulfanyl)benzenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The methoxyimino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Methyl 2-({2-[(methoxyimino)methyl]-4-nitrophenyl}sulfanyl)benzenecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-({2-[(methoxyimino)methyl]-4-nitrophenyl}sulfanyl)benzenecarboxylate involves its interaction with specific molecular targets. The nitrophenyl group can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The methoxyimino group may also play a role in its biological activity by forming reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-({4-[(methoxyimino)methyl]-2-nitrophenyl}sulfanyl)benzenecarboxylate
  • Methyl 2-({2-[(methoxyimino)methyl]-4-nitrophenyl}sulfanyl)benzoate

Uniqueness

Methyl 2-({2-[(methoxyimino)methyl]-4-nitrophenyl}sulfanyl)benzenecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-[2-[(E)-methoxyiminomethyl]-4-nitrophenyl]sulfanylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5S/c1-22-16(19)13-5-3-4-6-15(13)24-14-8-7-12(18(20)21)9-11(14)10-17-23-2/h3-10H,1-2H3/b17-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYYXFPDPRIJLI-LICLKQGHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1SC2=C(C=C(C=C2)[N+](=O)[O-])C=NOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC=C1SC2=C(C=C(C=C2)[N+](=O)[O-])/C=N/OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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